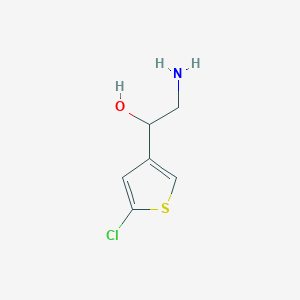

2-Amino-1-(5-chlorothiophen-3-yl)ethan-1-ol

Description

Properties

Molecular Formula |

C6H8ClNOS |

|---|---|

Molecular Weight |

177.65 g/mol |

IUPAC Name |

2-amino-1-(5-chlorothiophen-3-yl)ethanol |

InChI |

InChI=1S/C6H8ClNOS/c7-6-1-4(3-10-6)5(9)2-8/h1,3,5,9H,2,8H2 |

InChI Key |

GXBHVQUJFRZDTR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1C(CN)O)Cl |

Origin of Product |

United States |

Preparation Methods

Thiophene Ring Formation

- The thiophene core is commonly synthesized using the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur under basic conditions.

- This method efficiently constructs the 5-membered sulfur-containing heterocycle essential for the target compound.

- Alternative thiophene synthesis methods may also be employed depending on the starting materials and desired substitution pattern.

Chlorination at the 5-Position

- Chlorination of the thiophene ring at the 5-position is typically achieved using electrophilic chlorinating agents such as chlorine gas or N-chlorosuccinimide (NCS).

- Reaction conditions are optimized to ensure selective mono-chlorination without over-chlorination or ring degradation.

- The chlorination step is critical as it influences the electronic properties and reactivity of the thiophene ring in subsequent steps.

Introduction of the Aminoethanol Side Chain

- The aminoethanol moiety is introduced via nucleophilic substitution or asymmetric reduction strategies.

- One common approach involves the asymmetric reduction of a ketone precursor, 2-amino-1-(5-chlorothiophen-3-yl)ethanone, using chiral catalysts such as Corey-Bakshi-Shibata (CBS) reagents.

- Reaction parameters including temperature (−78°C to 25°C), solvent choice (tetrahydrofuran or methanol), and catalyst loading (5–20 mol%) are finely tuned to maximize enantiomeric excess (ee) and yield.

- Typical yields range from 65% to 85%, with enantiomeric excesses between 80% and 92% depending on catalyst and conditions.

| Step | Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee %) | Notes |

|---|---|---|---|---|

| Thiophene ring formation | Gewald reaction (ketone + nitrile + S) | Variable | N/A | Base catalysis, moderate temperature |

| Chlorination at 5-position | Cl2 gas or N-chlorosuccinimide (NCS) | High | N/A | Selective mono-chlorination |

| Aminoethanol addition | Asymmetric reduction with CBS catalyst | 70–85 | 88–92 | Temperature −78°C to 25°C, THF solvent |

| Asymmetric reduction with Noyori catalyst | 65–75 | 80–85 | Methanol solvent |

- Chiral High-Performance Liquid Chromatography (HPLC): Used to determine enantiomeric purity, typically employing Chiralpak® IA columns with hexane/isopropanol mobile phases.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^13C NMR confirm the chemical structure, substitution pattern on the thiophene ring, and stereochemistry at the chiral center.

- Polarimetry: Measures specific optical rotation, with values ranging from +15° to +25° in methanol depending on enantiomeric purity.

- These techniques collectively ensure the compound's identity, purity, and stereochemical integrity.

- Industrial-scale synthesis involves optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness.

- Continuous flow reactors are often employed to improve reaction control and scalability.

- Advanced purification methods such as column chromatography and crystallization are used to achieve high purity.

- Quality control is stringent to ensure batch-to-batch consistency, especially in stereochemical purity given the compound’s chiral nature.

- The compound's amino alcohol structure with a chlorinated thiophene ring suggests potential biological activity, making it a candidate for pharmaceutical research.

- Detailed mechanistic studies are ongoing to understand its interaction with biological targets, facilitated by the hydrogen bonding capability of the amino and hydroxyl groups.

- Future research aims to improve stereoselective synthesis methods and explore derivatives for enhanced bioactivity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(5-chlorothiophen-3-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that compounds containing thiophene moieties exhibit significant antimicrobial activity. The presence of the amino group in 2-Amino-1-(5-chlorothiophen-3-yl)ethan-1-ol enhances its interaction with biological targets, potentially leading to effective antimicrobial agents. For instance, studies have shown that derivatives of chlorothiophenes can inhibit bacterial growth, making this compound a candidate for further exploration in antibiotic development .

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological applications. Thiophene derivatives are known to interact with neurotransmitter systems, which could lead to developments in treatments for neurological disorders. Preliminary studies have indicated that similar compounds can modulate serotonin and dopamine receptors, suggesting a pathway for 2-Amino-1-(5-chlorothiophen-3-yl)ethan-1-ol to be investigated for antidepressant or anxiolytic properties .

Organic Synthesis

Building Block for Complex Molecules

2-Amino-1-(5-chlorothiophen-3-yl)ethan-1-ol serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations—such as acylation and alkylation—makes it valuable for synthesizing more complex thiophene derivatives. These derivatives can be further modified for use in pharmaceuticals and agrochemicals .

Synthesis of Functional Materials

The compound has potential applications in the development of functional materials, particularly in organic electronics and sensors. Its unique electronic properties can be harnessed to create conductive polymers or sensor materials that respond to environmental stimuli .

Case Study 1: Antimicrobial Activity Assessment

A study conducted on various thiophene derivatives demonstrated that compounds similar to 2-Amino-1-(5-chlorothiophen-3-yl)ethan-1-ol exhibited significant activity against Gram-positive bacteria. The study utilized disk diffusion methods to evaluate efficacy, revealing promising results that warrant further investigation into structure–activity relationships .

Case Study 2: Neuropharmacological Screening

In a neuropharmacological screening of thiophene derivatives, researchers found that compounds with structural similarities to 2-Amino-1-(5-chlorothiophen-3-yl)ethan-1-ol displayed modulation of serotonin receptor activity in vitro. This suggests potential applications in developing new treatments for mood disorders .

Mechanism of Action

The mechanism of action of 2-Amino-1-(5-chlorothiophen-3-yl)ethan-1-ol is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects.

Comparison with Similar Compounds

2-Amino-1-(5-chlorothiophen-2-yl)ethan-1-ol

- Structural Difference : The chlorine atom is at the 2-position of the thiophene ring instead of the 3-position.

- Key Data : Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]⁺: 134.1 Ų) suggest a compact molecular geometry compared to the 3-chloro isomer, though experimental data for direct comparison are lacking.

- Implications : Positional isomerism may influence intermolecular interactions, solubility, and receptor binding due to altered electron distribution across the thiophene ring.

Substituted Phenyl Derivatives

2-Amino-1-(3,5-dichlorophenyl)ethan-1-ol (CAS 78982-78-2)

- Structural Difference : Replaces the thiophene ring with a 3,5-dichlorophenyl group.

- Key Data: Molecular formula C₈H₉NOCl₂; higher molecular weight (206.07 g/mol) and increased lipophilicity due to aromatic chlorination.

- Implications : Enhanced hydrophobic interactions could improve membrane permeability but may reduce aqueous solubility.

2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol (CAS 19062-16-9)

- Structural Difference: Dichlorination at the 2- and 6-positions of the phenyl ring creates steric hindrance near the amino alcohol chain.

- Key Data: Molecular formula C₈H₉NOCl₂; steric effects may limit conformational flexibility compared to thiophene-based analogs.

Physicochemical and Functional Comparisons

| Compound | Molecular Formula | CAS Number | Key Features |

|---|---|---|---|

| 2-Amino-1-(5-chlorothiophen-3-yl)ethan-1-ol | C₆H₇ClNOS | Not Available | Thiophene ring with 5-Cl; chiral center in ethanolamine chain |

| 2-Amino-1-(5-chlorothiophen-2-yl)ethan-1-ol | C₆H₇ClNOS | Not Available | 2-Cl thiophene; predicted CCS 134.1 Ų ([M+H]⁺) |

| 2-Amino-1-(3,5-dichlorophenyl)ethan-1-ol | C₈H₉Cl₂NO | 78982-78-2 | Dichlorophenyl; increased lipophilicity |

| 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol | C₈H₉Cl₂NO | 19062-16-9 | Steric hindrance near amino alcohol chain |

Key Observations :

- Solubility: Amino alcohols with thiophene moieties may have better aqueous solubility than dichlorophenyl analogs due to reduced hydrophobicity.

- Synthetic Accessibility : Thiophene derivatives often require specialized heterocyclic synthesis routes (e.g., Gewald reaction), while phenyl analogs can be synthesized via nucleophilic substitution or Grignard reactions.

Biological Activity

2-Amino-1-(5-chlorothiophen-3-yl)ethan-1-ol, also known as 2-(5-chlorothiophen-3-yl)ethan-1-ol, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a chlorine atom and an amino alcohol functional group. The unique structure contributes to its reactivity and biological properties.

Biological Activities

Research indicates that 2-amino-1-(5-chlorothiophen-3-yl)ethan-1-ol exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. For instance, it has been evaluated against various bacterial strains using disk diffusion methods, demonstrating significant antibacterial effects compared to standard antibiotics .

Anti-inflammatory Properties

In vitro studies suggest that the compound may exhibit anti-inflammatory effects by modulating pathways involved in inflammation. This includes potential inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of 2-amino-1-(5-chlorothiophen-3-yl)ethan-1-ol has been assessed using DPPH radical scavenging assays, showing promising results that indicate its ability to neutralize free radicals .

The mechanism by which 2-amino-1-(5-chlorothiophen-3-yl)ethan-1-ol exerts its biological effects is multifaceted:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, altering their activity and leading to physiological changes. For example, it has been suggested that it may inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission .

Research Findings: Case Studies

Several studies have documented the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.